molecular formula C19H28N2O B5086049 4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5086049
M. Wt: 300.4 g/mol
InChI Key: LMEJTESEJLOEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMHP, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential use in research. The compound is structurally similar to other cannabinoids, such as THC, but has unique properties that make it a valuable tool for studying the endocannabinoid system.

Mechanism of Action

DMHP acts on the endocannabinoid system by binding to CB1 and CB2 receptors, which are found throughout the body. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, immune function, and mood.
Biochemical and Physiological Effects:
DMHP has been shown to have a variety of biochemical and physiological effects, including the ability to reduce pain and inflammation, modulate immune function, and alter mood and behavior. These effects are mediated through the activation of CB1 and CB2 receptors, which are found in various tissues throughout the body.

Advantages and Limitations for Lab Experiments

One advantage of using DMHP in lab experiments is its ability to cross the blood-brain barrier, allowing researchers to study the effects of cannabinoids on the central nervous system. Additionally, DMHP has a unique chemical structure that may make it a valuable tool for investigating the endocannabinoid system. However, one limitation of using DMHP is that it is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are many potential future directions for research involving DMHP. One area of interest is the development of DMHP analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the use of DMHP in preclinical studies to investigate the potential therapeutic applications of cannabinoids for various conditions, such as pain, inflammation, and mood disorders. Overall, DMHP is a valuable tool for studying the endocannabinoid system and has the potential to contribute to our understanding of the role of cannabinoids in health and disease.

Synthesis Methods

DMHP can be synthesized through a multistep process, starting with the reaction of 2,3-dimethylphenol and 1-bromohexane to form 6-(2,3-dimethylphenoxy)hexane. This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base, such as sodium hydride, to yield DMHP.

Scientific Research Applications

DMHP has been used in a variety of scientific studies to investigate the endocannabinoid system and its role in various physiological processes. One study found that DMHP was able to activate both CB1 and CB2 receptors, suggesting that it may have therapeutic potential for conditions such as pain and inflammation. Another study showed that DMHP was able to cross the blood-brain barrier, making it a valuable tool for studying the effects of cannabinoids on the central nervous system.

properties

IUPAC Name

4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-10-9-12-19(15(14)2)22-13-8-6-5-7-11-18-16(3)20-21-17(18)4/h9-10,12H,5-8,11,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJTESEJLOEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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